Cell division cycle 7-related protein kinase (CDC7) is an enzyme that in humans is encoded by the CDC7 gene. CDC7 is involved in regulation of the cell cycle at the point of chromosomal DNA replication. The progression of cells through G1 phase and their entry into DNA synthesis (S phase) is one of the most tightly regulated steps of cell division. During the G1 phase, several proteins assemble on DNA replication origins and form pre-replication complexes that wait for a signal to trigger origin firing. This signal is thought to be provided by the kinase CDC7, which acts in concert with cyclin E–CDK2. The major function of CDC7 is to phosphorylate MCM proteins within pre-replication complexes. This, together with the action of cyclin E–CDK2, promotes binding of CDC45 and GINS to MCM2–7, which results in the formation of the CDC45–MCM–GINS (CMG) complex and activation of DNA helicase. These events cause unwinding of double-stranded DNA, recruitment of DNA polymerase and initiation of DNA synthesis.
Although CDC7 has long been thought to play an essential role early in the cell division process, it is in fact replaceable by another protein called CDK1, according to a study by investigators at Weill Cornell Medicine and the Dana-Farber Cancer Institute. The finding represents a fundamental advance in cell biology and may lead to new cancer therapies, since cancers frequently alter the molecular machinery of cell division to sustain their rapid growth.
According to previous models of the cell cycle, CDC7 represents an essential component of the cell cycle machinery that is indispensable for S-phase entry in all organisms studied. In the study, the researchers revisited this notion using two independent chemical genetic approaches: the analogue-sensitive inhibition approach and the generation of cells and mice that allow highly specific and acute targeted degradation of CDC7 protein in vitro and in vivo.
Previously, the team of researchers developed a new system that enables rapid, global and reversible degradation of a protein in vivo. This system represents a powerful tool to study essentially any protein in normal physiology and in any pathological condition. In the current work, the researchers applied this technology to CDC7 kinase.
The researchers observed that acute shutdown of CDC7 did not arrest the proliferation of cells grown in vitro and in tissues of live mice, and that some mouse cell types physiologically proliferated without detectable CDC7. They conclude that CDC7 is not uniformly required for mammalian cell proliferation. The analyses revealed that shutdown of CDC7 strongly decreased the phosphorylation of some, but not all, MCM phosphoresidues. The researchers also found that CDK1 can phosphorylate MCM proteins on CDC7-independent sites. These observations suggest that CDC7 and CDK1 collaborate and independently contribute to G1/S transition by phosphorylating distinct MCM residues, and that phosphorylation of a subset of MCM sites (either by CDC7 or CDK1) is sufficient to drive S-phase entry. By contrast, CDK2 does not seem to be essential in this process.
Notably, the team found that during S-phase entry, CDK1 associates with cyclin B, and these CDK1–cyclin B complexes are catalytically active. These results are in line with some previously published observations. CDK1–cyclin B was shown to phosphorylate Mcm2 and Mcm4 in vitro, and this augmented subsequent phosphorylation by CDC7. Although cyclin B translocates to the nucleus at the onset of mitosis, nuclear expression of cyclin B1 during G1 phase was documented in cancer cell lines, in agreement with their findings.
Cancer cells display higher levels of replicative stress and hence may be particularly sensitive to CDC7 inhibition. CDC7 is upregulated in cancer cells, and overexpression of CDC7 correlates with poor clinical prognosis. The findings illuminate the complex molecular orchestration of the cell cycle, and suggest that simultaneously blocking both CDC7 and CDK1 could be a powerful new strategy against cancer. The researchers are now continuing to tease apart the roles of the different molecular actors in the cell cycle.
Cyclin-dependent kinase 1 also known as CDK1 or cell division cycle protein 2 homolog is a highly conserved protein that functions as a serine/threonine protein kinase, and is a key player in cell cycle regulation. Cdk1 is a small protein (approximately 34 kilodaltons), and is highly conserved. The human homolog of Cdk1, CDC2, shares approximately 63% amino-acid identity with its yeast homolog. Furthermore, human CDC2 is capable of rescuing fission yeast carrying a cdc2 mutation.
CDK1 is the major protein kinase that drives cells into normal mitosis. CDK1 is activated by binding to B-type cyclins (mainly cyclin B1), which then phosphorylates substrates critical for entry into mitosis. Destruction of cyclin B1 provides a mechanism to rapidly inactivate CDK1 and allow the cell to exit mitosis. CDK1 is present throughout the cell cycle. In contrast, cyclin B1 accumulates and forms a complex with CDK1 after entering the S phase. The complex is kept inactive before mitosis by MYT1 and WEE1. At the end of G2 phase, the stockpile of inactive cyclin B1–CDK1 is activated abruptly by members of the CDC25 phosphatase family. Cyclin B1–CDK1 catalyzes its own activation by simultaneously stimulating CDC25 activation and WEE1 inactivation.
Cyclin B is a member of the cyclin family. Cyclin B is a mitotic cyclin. Cyclin B is necessary for the progression of the cells into and out of the M phase of the cell cycle. The amount of cyclin B (which binds to Cdk1) and the activity of the cyclin B-CDK complex rise through the cell cycle until mitosis, where they fall abruptly due to degradation of cyclin B (Cdk1 is constitutively present). The complex of CDK and cyclin B is called maturation promoting factor or mitosis promoting factor (MPF).
Cyclin B plays an integral role in many types of cancer. Hyperplasia (uncontrolled cell growth) is one of the hallmarks of cancer. Because cyclin B is necessary for cells to enter mitosis and therefore necessary for cell division, cyclin B levels are often de-regulated in tumors. When cyclin B levels are elevated, cells can enter M phase prematurely and strict control over cell division is lost, which is a favorable condition for cancer development. On the other hand, if cyclin B levels are depleted the cyclin B/CDK1 complex cannot form, cells cannot enter M phase and cell division slows down. Some anti-cancer therapies have been designed to prevent cyclin B/CDK1 complex formation in cancer cells to slow or prevent cell division. Most of these methods have targeted the CDK1 subunit, but there is an emerging interest in the oncology field to target cyclin B as well.
Cyclin levels can easily be determined through immunohistological analysis of tumor biopsies. The fact that cyclin B is often dysregulated in cancer cells makes cyclin B an attractive biomarker. Many studies have been performed to examine cyclin levels in tumors, and it has been shown that levels of cyclin B is a strong indicator of prognosis in many types of cancer. Generally, elevated levels of cyclin B are indicative of more aggressive cancers and a poor prognosis.